![molecular formula C16H15ClOS B3023784 3'-Chloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-09-4](/img/structure/B3023784.png)
3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. For instance, the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involved a crystal structure determination by single crystal X-ray diffraction, indicating a triclinic crystal system with specific molecular interactions such as hydrogen bonds and π-π interactions . Similarly, the compound 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was synthesized from di-2-thenoylmethane through a five-step process, leading to various derivatives through cycloaddition and other reactions . The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives also involved multiple steps, starting from 3-chloro-1-benzothiophene-2-carbonylchloride and proceeding through reactions with hydrazine hydrate and other reagents .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The crystal structure of the synthesized compounds often reveals planar conformations and specific dihedral angles between rings, as seen in the case of the compound with an imidazole ring almost perpendicular to the phenyl ring . The compound 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) was confirmed by X-ray diffraction studies to have a monoclinic space group and exhibited intramolecular hydrogen bonds contributing to its stability . The structure of 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride was determined by single-crystal X-ray diffraction, showing intramolecular hydrogen bonding and a nearly coplanar thienopyridine ring .
Chemical Reactions Analysis
The reactivity of synthesized compounds can lead to a variety of chemical reactions, forming new derivatives and products. For example, the reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with different reagents yielded benzo[c]thiophene derivatives . The compound 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol underwent condensation reactions to form a series of chalcones . Additionally, the attempted synthesis of flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate resulted in C-alkylation products instead of the desired aryl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure and the nature of their chemical bonds. The compound TTCP's nonlinearity in third harmonic generation was confirmed by the NLO test using the Z-scan technique, and its optical transmission was studied through UV-visible spectral studies . The crystal and molecular structure studies provide insights into the stability and potential applications of these compounds, such as in the development of new materials with specific optical properties .
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIBSPMPMQXIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644374 | |
Record name | 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-09-4 | |
Record name | 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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